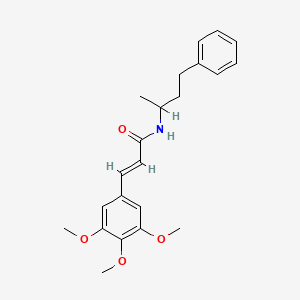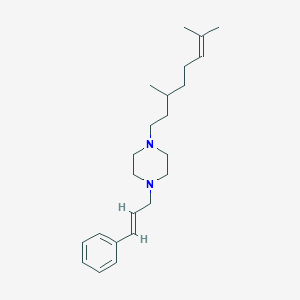
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MTAPA, is a chemical compound with potential applications in scientific research. MTAPA is a derivative of the phenethylamine class of compounds and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of MAO-A and MAO-B enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to exhibit anticonvulsant and analgesic properties. This compound has been found to be well-tolerated and safe for use in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of MAO-A and MAO-B enzymes, making it a valuable tool for studying the role of these enzymes in various neurological disorders. This compound is also relatively easy to synthesize and has been found to be well-tolerated and safe for use in animal studies. However, there are some limitations to the use of this compound in lab experiments. Its effects on humans are not well-understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is to determine its safety and efficacy in humans. Another area of research is to study its potential as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of this compound for these disorders. Additionally, more research is needed to determine the long-term effects of this compound use and its potential for addiction or abuse.
Métodos De Síntesis
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a simple three-step process. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The second step involves the reduction of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene with sodium borohydride to form 1-(3,4,5-trimethoxyphenyl)propan-2-amine. The final step involves the reaction of 1-(3,4,5-trimethoxyphenyl)propan-2-amine with acryloyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit interesting scientific research applications. It has been found to be a potent inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. This compound has also been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propiedades
IUPAC Name |
(E)-N-(4-phenylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-16(10-11-17-8-6-5-7-9-17)23-21(24)13-12-18-14-19(25-2)22(27-4)20(15-18)26-3/h5-9,12-16H,10-11H2,1-4H3,(H,23,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRONZQZSPUOW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)
![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)
![2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![N,N-dimethyl-7-(3-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368020.png)
hydrazone](/img/structure/B5368033.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)


![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)